molecular formula C12H8ClFO2S B1336029 3-(4-fluorophenyl)benzenesulfonyl Chloride CAS No. 861248-58-0

3-(4-fluorophenyl)benzenesulfonyl Chloride

Cat. No.: B1336029
CAS No.: 861248-58-0
M. Wt: 270.71 g/mol
InChI Key: BBTKFJNSQWKALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)benzenesulfonyl Chloride is a useful research compound. Its molecular formula is C12H8ClFO2S and its molecular weight is 270.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Prosthetic Agent for Radiolabeling

3-[18F]Fluoropropanesulfonyl chloride has been used as a prosthetic agent for fluorine-18 labeling, which is important in positron emission tomography (PET) imaging. This compound demonstrates effective labeling of amines and has shown potential for automation, contributing to advances in diagnostic imaging (Löser et al., 2013).

Solvolysis Rate Studies

Research on solvolysis rates of benzenesulfonyl chloride has provided insights into reaction mechanisms in organic chemistry. This information is crucial for developing new pharmaceuticals and understanding chemical reaction pathways (Ryu et al., 2008).

Palladium-Catalysed Direct Arylations

Benzenesulfonyl chlorides have been used in palladium-catalysed direct arylations, allowing regioselective access to β-arylated thiophenes. This application is significant in synthetic chemistry, offering new pathways for compound synthesis (Yuan & Doucet, 2014).

Steric Hinderance Studies

Investigations into sterically hindered forms of benzenesulfonyl chloride have provided insights into the electronic structure and kinetic behavior of these molecules, which are important for developing new synthetic methods and understanding molecular interactions (Rublova et al., 2017).

Solid-Phase Synthesis

Benzenesulfonamides prepared from benzenesulfonyl chloride have been used as key intermediates in solid-phase synthesis. This application is significant in drug discovery and development, facilitating the synthesis of diverse chemical structures (Fülöpová & Soural, 2015).

Fluorescent Probes

4-Methylumbelliferone-based probes synthesized using benzenesulfonyl chloride have been used for sensitive detection of various compounds. This has applications in analytical chemistry, particularly in the detection and quantification of biomolecules (Wang, Yang, & Zhao, 2009).

Antibacterial Agents

Synthesis of N-substituted benzenesulfonamide derivatives using benzenesulfonyl chloride has led to the discovery of potent antibacterial agents. This is a critical area in medicinal chemistry, contributing to the development of new antibiotics (Abbasi et al., 2017).

Properties

IUPAC Name

3-(4-fluorophenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO2S/c13-17(15,16)12-3-1-2-10(8-12)9-4-6-11(14)7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTKFJNSQWKALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409195
Record name 3-(4-fluorophenyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861248-58-0
Record name 3-(4-fluorophenyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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